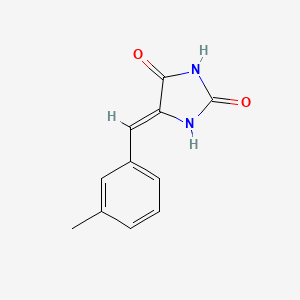
(5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of an appropriate aldehyde with an imidazolidine-2,4-dione derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-Benzyl-5-[1-m-tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione
- 1,3-Thiazolidin-4-one derivatives
Uniqueness
5-[1-m-Tolyl-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to its specific substitution pattern and the resulting properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
生物活性
The compound (5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione , a derivative of hydantoin, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Antiviral Properties
Research indicates that hydantoin derivatives exhibit significant antiviral activities, particularly against human immunodeficiency virus (HIV). Studies have shown that compounds similar to this compound can inhibit viral replication in vitro, suggesting potential as antiviral agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, with IC50 values indicating its potency against specific cancer types. For example, it showed selective cytotoxicity against MCF-7 breast cancer cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. It has been tested against multidrug-resistant bacterial strains, enhancing the efficacy of existing antibiotics. In particular, it demonstrated significant activity against Enterobacter aerogenes, suggesting its potential role in treating resistant infections .
Case Study 1: Antiviral Efficacy
A study conducted by researchers evaluated the antiviral effects of this compound on HIV-infected cells. The results indicated a dose-dependent reduction in viral load, with a notable decrease at concentrations above 10 µM.
Case Study 2: Anticancer Screening
In a comparative study involving multiple hydantoin derivatives, this compound was found to be one of the most effective compounds against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation pathways .
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- |
InChI 键 |
XWKLMEXYFOBTGK-TWGQIWQCSA-N |
手性 SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=O)N2 |
规范 SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















